N-(3,5-dimethylphenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide
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Overview
Description
N-(3,5-Dimethylphenyl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide: is a complex organic compound that features a piperidine ring substituted with a carboxamide group, a thiophene-2-sulfonyl group, and a 3,5-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide typically involves multiple steps:
Formation of Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Attachment of Thiophene-2-Sulfonyl Group: This step involves a sulfonylation reaction, where a thiophene-2-sulfonyl chloride reacts with the piperidine derivative.
Addition of 3,5-Dimethylphenyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring or the piperidine nitrogen.
Reduction: Reduction reactions can target the sulfonyl group or the carboxamide group.
Substitution: The aromatic rings (thiophene and phenyl) can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include amines or alcohols.
Substitution: Products depend on the specific substituents introduced.
Scientific Research Applications
N-(3,5-Dimethylphenyl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide has several research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Materials Science: Possible applications in the development of novel materials with unique electronic or optical properties.
Biological Studies: Used as a probe to study biological pathways and interactions at the molecular level.
Mechanism of Action
The mechanism of action of this compound depends on its specific application:
Pharmacological Effects: It may interact with specific receptors or enzymes, modulating their activity through binding interactions.
Material Properties: The electronic structure of the compound can influence its behavior in materials, such as conductivity or light absorption.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-Dimethylphenyl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide: can be compared with other piperidine derivatives, thiophene derivatives, and sulfonyl-containing compounds.
Uniqueness
Structural Features: The combination of a piperidine ring, thiophene-2-sulfonyl group, and 3,5-dimethylphenyl group is unique and may confer specific properties not found in other compounds.
Functional Applications:
Properties
Molecular Formula |
C18H22N2O3S2 |
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Molecular Weight |
378.5 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C18H22N2O3S2/c1-13-10-14(2)12-16(11-13)19-18(21)15-5-7-20(8-6-15)25(22,23)17-4-3-9-24-17/h3-4,9-12,15H,5-8H2,1-2H3,(H,19,21) |
InChI Key |
OEJYFOGZXFUZGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CS3)C |
Origin of Product |
United States |
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